molecular formula C20H18N2O4S B2996986 Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate CAS No. 313240-44-7

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate

Cat. No. B2996986
CAS RN: 313240-44-7
M. Wt: 382.43
InChI Key: GVYUULDGFAZWIX-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .


Synthesis Analysis

The synthesis of similar compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields ranging from 40% to 72% .


Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of TEA as a base and THF as a solvent . The products were purified after synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using spectroscopic and elemental methods .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate and similar compounds are used in various synthetic processes. For instance, ethyl o-azidobenzimidate, a related compound, is used in the thermolysis and photolytic decomposition processes to yield different products like 3-ethoxy-(9; X = OEt) and 3-amino-1H-indazole (9; X = NH2) (Ardakani et al., 1984).

Application in Synthesis of Novel Compounds

  • Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are utilized in creating new chemical entities. For example, a reaction involving ethyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showing the versatility of these compounds in chemical synthesis (Pokhodylo & Obushak, 2019).

Role in Antimicrobial and Antioxidant Studies

  • Similar compounds have shown promising results in antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, for instance, have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, showcasing the potential of these compounds in pharmaceutical applications (Raghavendra et al., 2016).

Application in Drug Discovery

  • These compounds play a significant role in drug discovery, especially in the synthesis of new pharmacological agents. For example, a novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, starting from a key intermediate closely related to ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate. These compounds were evaluated as 5-HT3 receptor antagonists, highlighting their potential in developing new antidepressant drugs (Mahesh et al., 2011).

Involvement in Molecular Stabilities and Docking Studies

  • Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are involved in molecular stability and conformational analysis studies. These studies are crucial in understanding the mechanisms of action of potential pharmaceutical agents, as seen in the analysis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors (Karayel, 2021).

Mechanism of Action

While the specific mechanism of action for Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is not available, benzamide derivatives have been reported to exhibit various biological activities such as anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .

Future Directions

Future research could focus on exploring the potential applications of Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate in various fields, given the wide range of biological activities exhibited by benzamide derivatives .

properties

IUPAC Name

ethyl 2-[(3-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-8-5-4-6-9-13)21-20(27-17)22-18(23)14-10-7-11-15(12-14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYUULDGFAZWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate

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